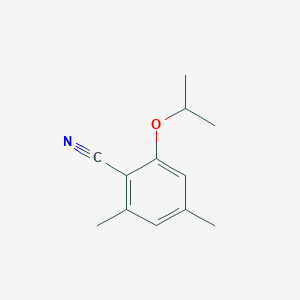
2-Isopropoxy-4,6-dimethylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropoxy-4,6-dimethylbenzonitrile is an organic compound with the molecular formula C12H15NO. It is a versatile small molecule scaffold used in various chemical applications . The compound features an isopropoxy group and two methyl groups attached to a benzonitrile core, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
The preparation of 2-Isopropoxy-4,6-dimethylbenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-nitrophenol with isopropyl bromide in the presence of a base, followed by reduction of the nitro group to an amine and subsequent conversion to the nitrile . Industrial production methods often optimize these steps to increase yield and purity while minimizing the use of toxic reagents and byproducts.
Análisis De Reacciones Químicas
2-Isopropoxy-4,6-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The isopropoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Isopropoxy-4,6-dimethylbenzonitrile has a wide range of scientific research applications:
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Isopropoxy-4,6-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Isopropoxy-4,6-dimethylbenzonitrile can be compared with other similar compounds, such as:
2-Isopropoxy-4-methylbenzonitrile: Similar structure but with one less methyl group.
2-Isopropoxy-6-methylbenzonitrile: Similar structure but with the methyl group in a different position.
4-Isopropoxy-2,6-dimethylbenzonitrile: Similar structure but with the isopropoxy group in a different position.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures .
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
2,4-dimethyl-6-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C12H15NO/c1-8(2)14-12-6-9(3)5-10(4)11(12)7-13/h5-6,8H,1-4H3 |
Clave InChI |
YUZSNQNKPFHECF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)OC(C)C)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


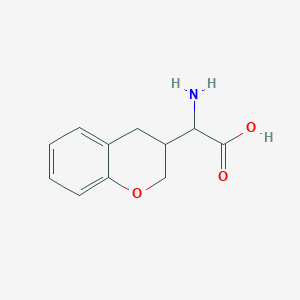
![Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13003438.png)
![N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13003450.png)

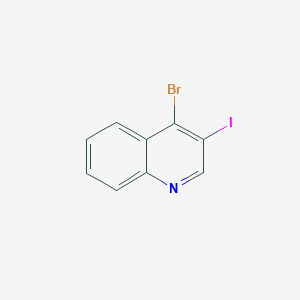
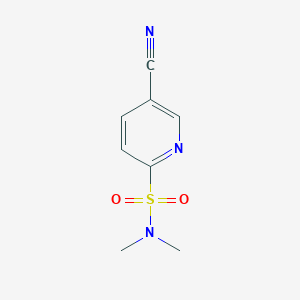




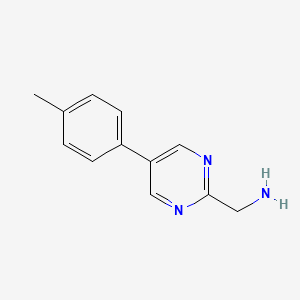
![(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13003510.png)
![2-Amino-1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003511.png)

